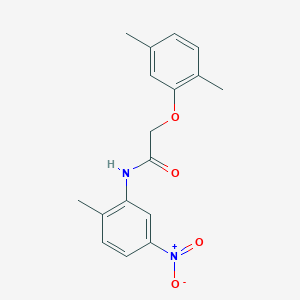![molecular formula C17H16N2O5 B5751603 METHYL 3-NITRO-5-[(PHENETHYLAMINO)CARBONYL]BENZOATE](/img/structure/B5751603.png)
METHYL 3-NITRO-5-[(PHENETHYLAMINO)CARBONYL]BENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-nitro-5-[(phenethylamino)carbonyl]benzoate is an organic compound with the molecular formula C16H16N2O5 It is a derivative of benzoic acid and contains both nitro and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-nitro-5-[(phenethylamino)carbonyl]benzoate typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to form methyl 3-nitrobenzoate. This intermediate is then subjected to a coupling reaction with phenethylamine under appropriate conditions to yield the final product. The reaction conditions often include the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-nitro-5-[(phenethylamino)carbonyl]benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as iron and hydrochloric acid.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Additionally, the amide bond can be cleaved under strong acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, iron with hydrochloric acid.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products
Reduction: The major product of the reduction of the nitro group is the corresponding amine derivative.
Substitution: Hydrolysis of the ester group yields the corresponding carboxylic acid.
Applications De Recherche Scientifique
Methyl 3-nitro-5-[(phenethylamino)carbonyl]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of methyl 3-nitro-5-[(phenethylamino)carbonyl]benzoate depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential therapeutic effects. The ester and amide functionalities also play a role in the compound’s reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-nitrobenzoate: Lacks the phenethylamino group, making it less complex and potentially less biologically active.
Phenethylamine derivatives: These compounds share the phenethylamine moiety but differ in their functional groups, leading to variations in their chemical and biological properties.
Uniqueness
Methyl 3-nitro-5-[(phenethylamino)carbonyl]benzoate is unique due to the presence of both nitro and ester groups, along with the phenethylamino moiety. This combination of functional groups provides a distinct chemical reactivity profile and potential for diverse applications in research and industry.
Propriétés
IUPAC Name |
methyl 3-nitro-5-(2-phenylethylcarbamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-24-17(21)14-9-13(10-15(11-14)19(22)23)16(20)18-8-7-12-5-3-2-4-6-12/h2-6,9-11H,7-8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHIQSINNLETOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NCCC2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(3-bromo-4-methylphenyl)carbamothioyl]benzamide](/img/structure/B5751521.png)
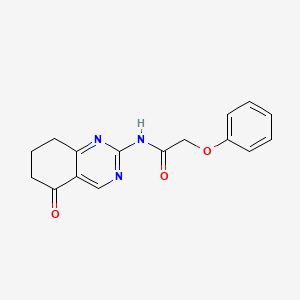

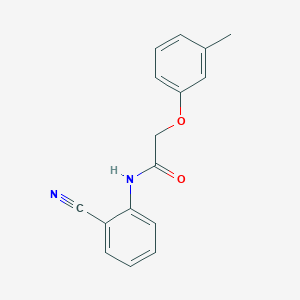
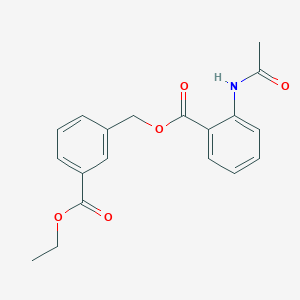
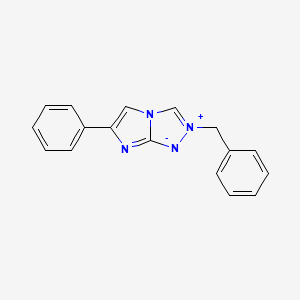
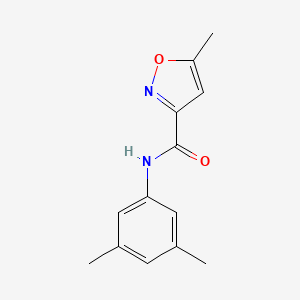
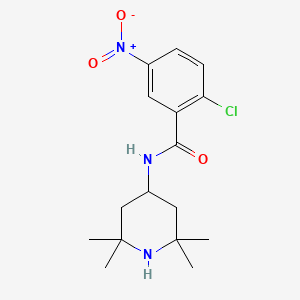
![5-[(4-chlorophenyl)sulfonyl]-2-methylbenzenesulfonamide](/img/structure/B5751575.png)
![N-(3-chlorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea](/img/structure/B5751581.png)
![2-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5751588.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B5751596.png)
![2-(4-methoxyphenyl)-N'-{[(2-methylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5751608.png)
